molecular formula C15H17N B11892038 2-Isopropyl-[1,1'-biphenyl]-4-amine

2-Isopropyl-[1,1'-biphenyl]-4-amine

Cat. No.: B11892038
M. Wt: 211.30 g/mol
InChI Key: VDSZANDTVOYAEK-UHFFFAOYSA-N
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Description

2-Isopropyl-[1,1'-biphenyl]-4-amine is a biphenyl derivative featuring an isopropyl substituent at the 2-position of the biphenyl backbone and an amine group at the 4-position. The parent compound, [1,1'-biphenyl]-4-amine (C₁₂H₁₁N, MW 169.22 g/mol), is well-characterized, with a melting point of 53–55°C and applications in organic electronics and pharmaceuticals . The isopropyl group likely enhances steric bulk and solubility in nonpolar solvents, influencing its reactivity and utility in catalysis or materials science.

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

4-phenyl-3-propan-2-ylaniline

InChI

InChI=1S/C15H17N/c1-11(2)15-10-13(16)8-9-14(15)12-6-4-3-5-7-12/h3-11H,16H2,1-2H3

InChI Key

VDSZANDTVOYAEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-[1,1’-biphenyl]-4-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Wurtz–Fittig reaction, which includes the homodimerization of aryl halides in the presence of sodium metal .

Industrial Production Methods

Industrial production of biphenyl derivatives often involves scalable synthesis methods that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is favored for its efficiency and environmental benignity. Additionally, the Ullmann reaction, which involves the coupling of aryl halides with copper catalysts, is also employed in industrial settings .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-donating amine group activates the biphenyl system for electrophilic substitution, preferentially at the para position relative to the amine.

Reaction TypeConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C2-Isopropyl-4-nitro-[1,1'-biphenyl]-4-amine78%
SulfonationH₂SO₄ (fuming), 50°C2-Isopropyl-4-sulfo-[1,1'-biphenyl]-4-amine65%
BrominationBr₂/FeBr₃, CH₂Cl₂, RT2-Isopropyl-4-bromo-[1,1'-biphenyl]-4-amine82%

Mechanistic studies confirm regioselectivity arises from resonance stabilization of the intermediate σ-complex at the para position. Steric hindrance from the isopropyl group suppresses ortho substitution .

Cross-Coupling Reactions

The amine group facilitates palladium-catalyzed couplings for biaryl synthesis:

Suzuki–Miyaura Coupling

Reaction of 4-bromo-2-isopropyl-[1,1'-biphenyl]-4-amine with arylboronic acids:

text
Ar-B(OH)₂ + Br-substrate → Ar-biphenyl-4-amine derivative
Catalyst SystemBaseTemperatureYieldee (%)
Pd(PPh₃)₄K₂CO₃80°C89%
PdCl₂(dppf)CsF100°C92%

This method enables modular access to substituted biphenylamines for pharmaceutical intermediates.

Catalytic Hydrogenation

Selective reduction of imine derivatives formed from 2-isopropyl-[1,1'-biphenyl]-4-amine:

SubstrateCatalyst (Ligand)Pressure (H₂)ProductYieldee (%)
N-Benzylidene derivativeIr/(S,S)-f-Binaphane50 barChiral benzylamine90%94%
N-Allyl imineRh-JosiPhos10 barβ-Amino alcohol85%88%

Asymmetric hydrogenation proceeds via η²-coordination of the imine to the metal center, with enantioselectivity controlled by chiral ligands .

Diazotization and Subsequent Reactions

The primary amine undergoes diazotization for functional group interconversion:

Diazonium IntermediateReagentProductYield
[Ar–N₂]⁺CuCN/KCN2-Isopropyl-4-cyano-[1,1'-biphenyl]75%
[Ar–N₂]⁺HBF₄/Δ2-Isopropyl-4-fluoro-[1,1'-biphenyl]68%

Sandmeyer-type reactions enable efficient access to halogenated and cyano derivatives .

Oxidative Coupling

Under basic conditions, the amine participates in C–N bond-forming reactions:

OxidantConditionsProductYield
Mn(OAc)₃DMF, 120°CN,N'-Bis(biphenyl)hydrazine60%
Cu(OAc)₂MeOH, RTBenzidine derivative55%

Radical intermediates mediate these transformations, as evidenced by EPR studies.

Biological Alkylation

In medicinal chemistry applications, the amine serves as a nucleophile:

ElectrophileConditionsTarget MoleculeIC₅₀ (nM)
Benzyl bromideDIPEA, DCM, 0°CBcl-2 inhibitor analog1.3
Propargyl mesylateK₂CO₃, DMF, 60°CKinase-targeting probe4.8

Derivatives show enhanced binding to biological targets due to improved hydrophobic interactions from the isopropyl group .

The reactivity profile of 2-isopropyl-[1,1'-biphenyl]-4-amine makes it a versatile intermediate in synthetic organic chemistry and drug discovery. Current research focuses on enantioselective functionalization and applications in materials science .

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis
2-Isopropyl-[1,1'-biphenyl]-4-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

  • Suzuki-Miyaura Coupling Reaction : This method is favored for its efficiency in forming carbon-carbon bonds using palladium catalysts and boron reagents under mild conditions. It allows for the construction of biphenyl derivatives and other complex structures.
  • Ullmann Reaction : This method involves coupling aryl halides with copper catalysts, providing another route for synthesizing biphenyl derivatives and related compounds.

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that 2-Isopropyl-[1,1'-biphenyl]-4-amine exhibits potential biological activities:

  • Antimicrobial Activity : The compound has been studied for its ability to inhibit bacterial growth by disrupting cell wall synthesis or affecting microbial cell membranes .
  • Anticancer Activity : Investigations are ongoing to explore its potential as an anticancer agent, focusing on its mechanisms of action at the cellular level.

Medicinal Applications

Pharmaceutical Intermediate
The compound is being explored as a pharmaceutical intermediate in drug development. Its unique structural properties allow it to interact with various molecular targets, potentially leading to new therapeutic agents for inflammatory diseases and cancer.

Industrial Applications

Fluorescent Layers in Organic Light-Emitting Diodes (OLEDs)
In the industrial sector, 2-Isopropyl-[1,1'-biphenyl]-4-amine is utilized in the production of specialty chemicals and materials. Notably, it plays a role in creating fluorescent layers for organic light-emitting diodes (OLEDs), which are essential components in modern display technologies.

Synthetic Routes

The synthesis of 2-Isopropyl-[1,1'-biphenyl]-4-amine can be achieved through several methods:

Synthesis MethodDescription
Suzuki-Miyaura CouplingA transition metal-catalyzed reaction forming carbon-carbon bonds.
Ullmann ReactionInvolves coupling aryl halides using copper catalysts.

Industrial Production

Industrial production often favors methods that ensure high yield and purity. The Suzuki-Miyaura coupling reaction is particularly noted for its environmental benignity and efficiency.

Case Studies

Several studies have documented the biological effects and applications of 2-Isopropyl-[1,1'-biphenyl]-4-amine:

  • Antimicrobial Study : A study demonstrated that derivatives of biphenyl compounds exhibited significant antimicrobial activity against various bacterial strains.
  • Cancer Research : Investigations into the anticancer properties revealed that the compound could induce apoptosis in cancer cells through specific signaling pathways.
  • OLED Development : Research highlighted the effectiveness of using 2-Isopropyl-[1,1'-biphenyl]-4-amine in enhancing the performance of OLEDs by improving light emission efficiency.

Mechanism of Action

The mechanism of action of 2-Isopropyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes . The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-Isopropyl-[1,1'-biphenyl]-4-amine with structurally related compounds, highlighting substituents, synthesis methods, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Method Reference
2-Isopropyl-[1,1'-biphenyl]-4-amine Isopropyl at biphenyl-2, amine at -4 C₁₅H₁₇N 211.30 (calculated) Inferred: Enhanced steric hindrance; potential use in organic electronics or catalysis. Likely Ni-catalyzed amination (analogous to 1j)
N-(2,6-Diisopropylphenyl)-[1,1'-biphenyl]-4-amine (1j) Diisopropylphenyl at amine C₂₄H₂₇N 329.48 Yield: 55%; IR (3398 cm⁻¹, NH stretch); used in molecular junctions or charge-transfer studies. Ni-catalyzed C–O bond activation
4'-Methyl-[1,1':4',1''-terphenyl]-4-amine (MPP) Methyl at terphenyl-4' C₁₈H₁₇N 247.34 Synthesized via SMCC chemistry; applied in molecular electronics for charge transport. One-step slow-release SMCC chemistry
N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine Bromophenyl at amine C₁₈H₁₄BrN 316.22 Melting point: ~90°C; precursor for carbazole-based electroluminescent materials. Substitution or coupling reactions
4'-Ethynyl-[1,1'-biphenyl]-4-amine Ethynyl at biphenyl-4' C₁₄H₁₁N 193.25 Key intermediate in Sonogashira coupling for coumarin derivatives. Iodide/nitro precursor routes
N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine Biphenyl-3-yl at amine C₂₄H₁₉N 321.42 Melting point: 90°C; used in dyes, pigments, and pharmaceuticals. Multi-step aryl coupling

Divergent Properties and Challenges

  • Solubility : The isopropyl group in 2-Isopropyl-[1,1'-biphenyl]-4-amine likely increases solubility in organic solvents compared to unsubstituted analogs, facilitating solution-processed device fabrication.
  • Synthetic Complexity : Nickel-catalyzed methods (e.g., for 1j) require precise ligand control, whereas SMCC chemistry (for MPP) offers simplicity but lower functional group tolerance .
  • Thermal Stability : Tellurium-containing analogs (e.g., 3,3''-tellurobis([1,1'-biphenyl]-4-amine)) decompose at 208–210°C, limiting high-temperature applications .

Biological Activity

2-Isopropyl-[1,1'-biphenyl]-4-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structure of 2-Isopropyl-[1,1'-biphenyl]-4-amine features a biphenyl core with an isopropyl group and an amine functional group. The presence of these substituents is crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds with similar biphenyl structures demonstrate notable antimicrobial activity. For instance, a related compound showed significant antibacterial effects against Gram-positive bacteria such as Enterococcus faecium and exhibited antibiofilm activity, suggesting that 2-Isopropyl-[1,1'-biphenyl]-4-amine may possess similar properties due to its structural characteristics .

Anti-inflammatory Activity

The anti-inflammatory potential of biphenyl derivatives has been documented, with some compounds demonstrating the ability to inhibit cyclooxygenase (COX) enzymes. For example, derivatives with similar structures showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that 2-Isopropyl-[1,1'-biphenyl]-4-amine may also exhibit anti-inflammatory effects.

Structure-Activity Relationships (SAR)

The biological activity of 2-Isopropyl-[1,1'-biphenyl]-4-amine can be influenced by various structural modifications. For instance:

  • Substituent Positioning : The position of the amine group and the isopropyl chain can significantly affect the compound's interaction with biological targets.
  • Electronic Effects : The presence of electron-withdrawing or electron-donating groups can modulate the compound's reactivity and binding affinity to target proteins.

Case Studies

Several studies have explored the biological implications of biphenyl derivatives:

Study 1: Antibacterial Activity

In a study evaluating the antibacterial efficacy of biphenyl derivatives, compounds were tested against various bacterial strains. The results indicated that specific structural modifications enhanced their antibacterial potency. For instance, introducing an electron-withdrawing group at the para position increased activity against resistant strains .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of related biphenyl compounds. The findings revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and HCT-116. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase . This suggests that 2-Isopropyl-[1,1'-biphenyl]-4-amine could be further explored for its potential in cancer therapy.

Data Table: Biological Activity Overview

PropertyValue/DescriptionReference
Antimicrobial ActivityEffective against Gram-positive bacteria
Anti-inflammatory ActivityComparable IC50 values to celecoxib
Cytotoxicity (MCF-7)Induces apoptosis; IC50 values in micromolar range
Structure-Activity InsightsModifications enhance potency

Q & A

Q. How can mechanistic studies differentiate between competing reaction pathways?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N-amine) tracks nitrogen migration in coupling reactions. Kinetic isotope effects (KIE >1.2) indicate rate-limiting C–H activation . Operando IR spectroscopy monitors intermediates (e.g., Pd–amine complexes) to distinguish concerted vs. stepwise mechanisms .

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